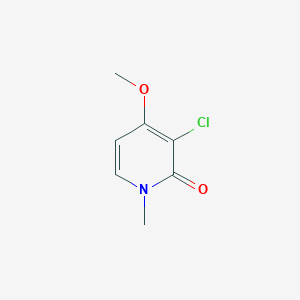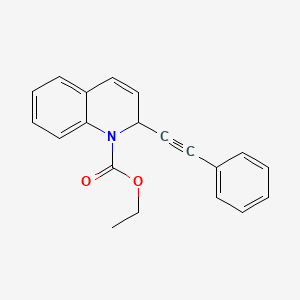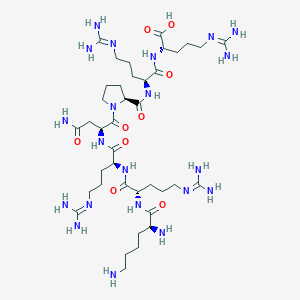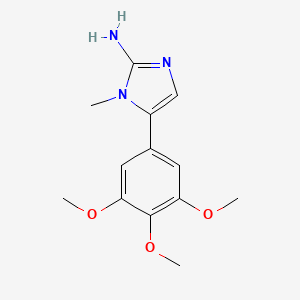![molecular formula C14H13NO3 B12614073 N-[3-(3-hydroxyphenoxy)phenyl]acetamide CAS No. 896423-22-6](/img/structure/B12614073.png)
N-[3-(3-hydroxyphenoxy)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(3-hydroxyphenoxy)phenyl]acetamide is a chemical compound with the molecular formula C14H13NO3 It is known for its unique structure, which includes a hydroxyphenoxy group attached to a phenylacetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(3-hydroxyphenoxy)phenyl]acetamide typically involves the reaction of 3-hydroxyphenol with 3-bromophenylacetamide under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[3-(3-hydroxyphenoxy)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The compound can be reduced to form a corresponding amine.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents are commonly employed.
Major Products Formed
Scientific Research Applications
N-[3-(3-hydroxyphenoxy)phenyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-[3-(3-hydroxyphenoxy)phenyl]acetamide involves its interaction with specific molecular targets. The hydroxyphenoxy group can participate in hydrogen bonding and other interactions with biological molecules, influencing various pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-[3-(Hydroxymethyl)phenyl]acetamide: Similar structure but with a hydroxymethyl group instead of a hydroxyphenoxy group.
N-[3-(3-Hydroxyphenyl)phenyl]acetamide: Lacks the phenoxy linkage, having a direct hydroxyphenyl group attached to the acetamide.
Uniqueness
N-[3-(3-hydroxyphenoxy)phenyl]acetamide is unique due to its hydroxyphenoxy group, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions and reactivity that are not observed in similar compounds .
Properties
CAS No. |
896423-22-6 |
|---|---|
Molecular Formula |
C14H13NO3 |
Molecular Weight |
243.26 g/mol |
IUPAC Name |
N-[3-(3-hydroxyphenoxy)phenyl]acetamide |
InChI |
InChI=1S/C14H13NO3/c1-10(16)15-11-4-2-6-13(8-11)18-14-7-3-5-12(17)9-14/h2-9,17H,1H3,(H,15,16) |
InChI Key |
DJEXVQMETIFKRU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)OC2=CC=CC(=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-[3-(hydroxymethyl)phenoxy]propanoate](/img/structure/B12614001.png)


![2-(3,4-Dimethoxyphenyl)-1-[4-(1-phenylethyl)piperazin-1-yl]ethan-1-one](/img/structure/B12614012.png)
![N-[4-(Methanesulfonyl)phenyl]-2-oxo-1,3-oxazolidine-3-sulfonamide](/img/structure/B12614013.png)


![N-[(2S,3R)-1,3-dihydroxyundecan-2-yl]-3-methylbutanamide](/img/structure/B12614028.png)
![Dimethyl(phenyl){phenyl[(trimethylsilyl)oxy]methyl}silane](/img/structure/B12614031.png)

![2-[N-(Pyridin-2-yl)ethanimidoyl]aniline](/img/structure/B12614046.png)
![Tert-butyl 2-(benzo[D]thiazol-2-YL)acetate](/img/structure/B12614057.png)
![1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-4-(3-phenylpropyl)piperazine](/img/structure/B12614066.png)

